N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N,1-diphenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1-13,19H,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTFHYVBHDSQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, typically involves multi-step processes. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves the addition of propargylamine to the obtained acetylenes, forming N-propargylenaminones.
Intramolecular cyclization: The final step is an intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. For instance, derivatives with similar core structures have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The compound 7m, a derivative of this class, demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like etoposide against Panc-1 and other cancer cell lines .
Mechanism of Action
The mechanism underlying the anticancer activity appears to be linked to the compound's ability to interact with cellular pathways involved in proliferation and apoptosis. The presence of electron-withdrawing groups on the phenyl ring enhances the activity by increasing the compound's reactivity towards biological targets .
Materials Science Applications
Fluorescent Properties
this compound derivatives have shown promising fluorescent properties. These compounds can be utilized in optoelectronic applications due to their high extinction coefficients and fluorescence quantum yields. The incorporation of different substituents allows for tunable fluorescence characteristics, making them suitable for applications in sensors and imaging technologies .
Aggregation-Induced Emission
The aggregation-induced emission (AIE) properties of these compounds make them particularly interesting for developing fluorescent probes. The unique structural features allow them to exhibit strong fluorescence in aggregated states while being quenched in high-polarity solvents. This property can be exploited for temperature sensing and detection of metal ions such as cadmium .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1: Anticancer Evaluation | Compound 7m showed IC50 values of 12.5 μM against Panc-1 cells | Potential chemotherapeutic agent |
| Study 2: Fluorescence Characterization | Compounds exhibited AIE properties with strong fluorescence in aggregated states | Development of fluorescent sensors |
| Study 3: Mechanistic Insights | Electron-withdrawing groups enhanced cytotoxicity | Targeted drug design |
Mechanism of Action
The mechanism of action of N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities . the exact mechanisms are still under investigation and not fully understood .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on logP: The carbothioamide group increases lipophilicity (logP ~5.35) compared to carbonyl-containing analogs (e.g., Product B, logP ~3.2). This enhances membrane permeability but may reduce aqueous solubility .
Bioactivity Correlations :
- The 4-acyl derivative () demonstrates neuroprotective effects by dissociating Aβ aggregates, highlighting the importance of the C4 position for targeting amyloid pathology. In contrast, carbothioamide derivatives may exhibit distinct mechanisms due to sulfur’s nucleophilic character .
- Antimicrobial activity in fluorophenyl-substituted analogs () suggests that halogenated aryl groups enhance interactions with bacterial targets .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : The carbothioamide group engages in N–H···S and C–H···S hydrogen bonds (–13), stabilizing crystal packing differently from carbonyl analogs, which rely on N–H···O interactions .
- NMR Signatures : The target compound’s thiocarbonyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., NH protons at δ ~10–12 ppm) compared to carbonyl derivatives (δ ~8–9 ppm) .
Biological Activity
N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the pyrrolo-pyrazine framework which is known for its diverse biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : The compound showed varied potency across different cell lines. For example:
- Against Panc-1: IC50 = 12.5 μM
- Against PC3: IC50 = 17.7 μM
- Against MDA-MB-231: IC50 = 13.1 μM
These values indicate that the compound has a higher potency than etoposide, a commonly used chemotherapeutic agent .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to cell cycle arrest in the G1 phase and promotes apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
- Cell Morphology Changes : Treated cells exhibited significant morphological alterations indicative of apoptosis, such as membrane blebbing and nuclear condensation.
3. Comparative Biological Activity
To further illustrate the biological activity of this compound compared to other compounds in its class, a summary table is provided below:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Panc-1 | 12.5 | Apoptosis induction |
| Etoposide | Panc-1 | >100 | DNA damage |
| Other Dihydropyrrolo Derivative | MDA-MB-231 | 14.95 | Cell cycle arrest |
4. Case Studies
In a notable case study involving the compound's derivatives:
Study Focus : The antiproliferative effects were assessed in a series of compounds with varied substitutions on the phenyl ring.
Findings :
- Compounds with electron-withdrawing groups exhibited enhanced activity.
- The most potent derivative was found to be significantly more effective than traditional chemotherapeutics like etoposide.
Q & A
Q. What are the key synthetic routes for N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[1,2-a]pyrazine core via cyclization of precursors such as substituted pyrroles or pyrazines. Key steps include:
- Condensation reactions to introduce phenyl and carbothioamide groups.
- Use of palladium-based catalysts (e.g., Pd(OAc)₂) to facilitate cyclization .
- Optimization of solvent choice (e.g., ethanol or DMF) and temperature (reflux conditions) to improve yield and purity .
Purification often employs column chromatography or recrystallization.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm the aromatic and heterocyclic proton environments, with shifts at δ 7.2–8.1 ppm for phenyl groups and δ 3.5–4.5 ppm for the dihydropyrrolo ring .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 376.12) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S at 1.67 Å) and hydrogen-bonding networks (N–H⋯N and C–H⋯S interactions) .
Q. How is the purity of the compound assessed during synthesis?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate high crystallinity .
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can stereoselective synthesis of the dihydropyrrolo[1,2-a]pyrazine core be achieved?
- Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric methods : Rhodium-catalyzed [4+1+1] annulation reactions with aldehydes and amines to form the dihydropyrazine ring with >90% ee .
- Computational modeling : DFT calculations predict transition states to guide ligand design for enantiocontrol .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) using standardized protocols (e.g., phosphodiesterase inhibition assays ).
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition).
- Structural analogs : Compare activity trends with derivatives (e.g., halogenated or methoxy-substituted analogs) to pinpoint SAR .
Q. How can computational methods aid in predicting pharmacokinetic properties?
- Molecular docking : Simulate binding to target enzymes (e.g., PDE4B) using AutoDock Vina to prioritize analogs .
- ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -4.5), and CYP450 metabolism .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Co-crystallization : Add isonicotinic acid N-oxide to stabilize hydrogen-bonded networks .
- Slow evaporation : Use ethanol/water (1:1) at 4°C to grow single crystals suitable for X-ray diffraction .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 36.8% C–H⋯S contacts) to guide solvent selection .
Q. How are oxidative degradation pathways studied for stability assessment?
- Forced degradation : Expose the compound to H₂O₂ (3%) or UV light (254 nm) and monitor by LC-MS.
- Degradant identification : Isolate major products (e.g., sulfoxide derivatives) via prep-HPLC and characterize by NMR .
- Kinetic modeling : Determine activation energy (Eₐ) using Arrhenius plots under accelerated conditions (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
